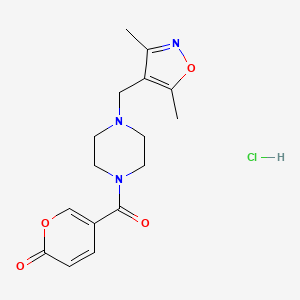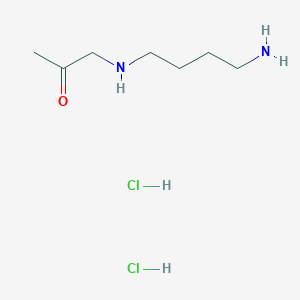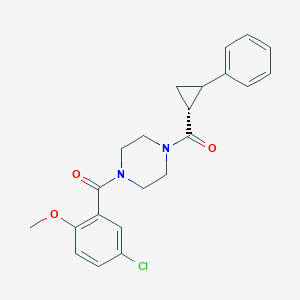
(4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
- Synthesis and Antimicrobial Activity : A study on the synthesis of related compounds, including piperazine derivatives, demonstrated variable and modest antimicrobial activity against bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).
- Antimicrobial Activities of Triazole Derivatives : Another research focused on the synthesis of triazole derivatives, some containing piperazine, and found good to moderate antimicrobial activities (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Anticancer and Antituberculosis Studies
- Synthesis, Anticancer, and Antituberculosis Studies : A specific study on derivatives of piperazin-1-yl methanone showed significant antituberculosis and anticancer activity (Mallikarjuna, Padmashali, & Sandeep, 2014).
Antagonistic Properties
- Discovery of Potent Antagonists : A study discovered small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7) involving derivatives of piperazin-1-yl methanone, indicating potential in receptor modulation (Romero, Hastings, Moningka, Guo, Wang, Di Salvo, Lei, Trusca, Deng, Tong, Terebetski, Ball, & Ujjainwalla, 2012).
σ-Receptor Affinity
- Chiral Nonracemic Piperazin-2-yl Methanol Derivatives : Research into piperazin-2-yl methanol derivatives, similar in structure, found high σ-receptor affinity, important for neurological applications (Beduerftig & Wünsch, 2004).
Inhibitors for Tubulin Polymerization
- Inhibitors of Tubulin Polymerization : A series of phenylpiperazin-1-yl methanones derived from phenoxazine and phenothiazine demonstrated potent inhibition of tubulin polymerization, suggesting potential in cancer treatment (Prinz, Ridder, Vogel, Böhm, Ivanov, Ghasemi, Aghaee, & Müller, 2017).
Corrosion Inhibition
- Organic Inhibitors on Corrosion of Mild Steel : A study on organic inhibitors, including derivatives of piperazin-1-yl methanone, showed significant corrosion inhibition efficiency on mild steel in acidic medium (Singaravelu, Bhadusha, & Dharmalingam, 2022).
Mecanismo De Acción
Target of Action
Similar compounds with piperazine and benzoyl groups have been known to interact with g protein-coupled receptors, such as adrenergic receptors . These receptors play a crucial role in various physiological processes, including cardiac function, smooth muscle contraction, and neurotransmission .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular signaling pathways . For instance, some piperazine derivatives act as antagonists for adrenergic receptors, blocking the binding of endogenous neurotransmitters and altering cellular responses .
Biochemical Pathways
Based on the potential interaction with adrenergic receptors, it can be inferred that this compound may influence pathways related to neurotransmission, cardiovascular function, and smooth muscle contraction .
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5), which considers factors like molecular weight, lipophilicity, and hydrogen bond donors and acceptors to predict the compound’s bioavailability .
Result of Action
Based on the potential interaction with adrenergic receptors, it can be inferred that this compound may alter cellular responses in tissues where these receptors are present, potentially influencing physiological processes like neurotransmission, cardiovascular function, and smooth muscle contraction .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the activity and stability of similar compounds .
Propiedades
IUPAC Name |
[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-[(1R)-2-phenylcyclopropyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O3/c1-28-20-8-7-16(23)13-19(20)22(27)25-11-9-24(10-12-25)21(26)18-14-17(18)15-5-3-2-4-6-15/h2-8,13,17-18H,9-12,14H2,1H3/t17?,18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHIMNCBRJXTDZ-QRWMCTBCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C(=O)C3CC3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C(=O)[C@@H]3CC3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

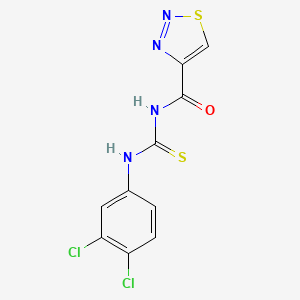

![Tert-butyl N-[2-(4-methylpiperazin-2-yl)ethyl]carbamate](/img/structure/B2753221.png)

![Methyl 2-amino-2-[3-(2-ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2753226.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-({[1-(2-hydroxypropyl)piperidin-4-yl]methyl}amino)propanamide](/img/structure/B2753227.png)
![methyl 4,5-dimethoxy-2-{[(1-oxo-3-phenyl-3,4-dihydro-1H-isochromen-6-yl)carbonyl]amino}benzoate](/img/structure/B2753228.png)
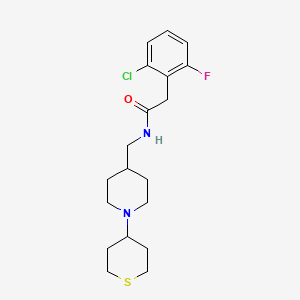
![N-(4-bromo-3-methylphenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2753232.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2753235.png)
